molecular formula C12H21NO3 B1610170 (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate CAS No. 639458-46-1

(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1610170
CAS No.: 639458-46-1
M. Wt: 227.3 g/mol
InChI Key: VPUHJQDNBOTMSI-SNVBAGLBSA-N
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Description

(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxoethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate include:

  • tert-Butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate
  • tert-Butyl (2R)-2-(2-oxoethyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications.

Properties

CAS No.

639458-46-1

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3/t10-/m1/s1

InChI Key

VPUHJQDNBOTMSI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC=O

SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=O

Origin of Product

United States

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